

Lophanthoidin F: A Comprehensive Technical Guide to its Chemical Properties and Stability

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Compound of Interest

Compound Name: Lophanthoidin F

Cat. No.: B1631845

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophanthoidin F, a naturally occurring diterpenoid isolated from *Isodon lophanthoides*, has garnered interest within the scientific community. This technical guide provides a detailed overview of the known chemical properties and stability of **Lophanthoidin F**, based on current scientific literature. It includes a comprehensive summary of its physicochemical and spectroscopic data, a detailed experimental protocol for its isolation and purification, and a discussion of its stability, supported by data on related compounds. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Chemical Properties of Lophanthoidin F

Lophanthoidin F is a complex diterpenoid with the molecular formula $C_{24}H_{32}O_9$, as determined by High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). Its chemical structure and properties have been elucidated through extensive spectroscopic analysis.

Physicochemical Properties

The physicochemical properties of **Lophanthoidin F** are summarized in the table below. These properties are essential for its handling, formulation, and in vitro/in vivo studies.

Property	Value
Molecular Formula	C ₂₄ H ₃₂ O ₉
Molecular Weight	464.2046 g/mol (calculated)
Appearance	White amorphous powder
Optical Rotation	[α] ²⁰ _D -38.5 (c 0.1, MeOH)

Spectroscopic Data

The structural elucidation of **Lophanthoidin F** was achieved through a combination of spectroscopic techniques, including Ultraviolet (UV), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, in addition to Mass Spectrometry (MS).

Spectroscopic Method	Wavelength/Wavenumber
UV (MeOH) λ _{max} (nm)	238
IR (KBr) ν _{max} (cm ⁻¹)	3448, 2924, 1732, 1653, 1234, 1026

High-resolution mass spectrometry confirmed the elemental composition of **Lophanthoidin F**.

Mass Spectrometry Method	Ion	m/z [M+Na] ⁺ (Found)	m/z [M+Na] ⁺ (Calculated)
HR-ESI-MS	[M+Na] ⁺	487.1940	487.1944

Detailed ¹H and ¹³C NMR data were acquired in deuterated methanol (CD₃OD) and are crucial for the structural confirmation of **Lophanthoidin F**.

¹H NMR (500 MHz, CD₃OD)

δ H (ppm)	Multiplicity	J (Hz)	Assignment
5.05	d	9.0	H-11
4.60	s	H-15a	
4.52	s	H-15b	
4.45	d	9.0	H-12
4.21	m	H-7	
3.84	s	H-1	
3.35	s	OMe	
2.85	m	H-5	
2.34	m	H-6a	
2.08	s	OAc	
1.87	m	H-6b	
1.25	s	H ₃ -19	
1.15	s	H ₃ -18	
1.05	d	6.5	H ₃ -17
0.95	s	H ₃ -20	

¹³C NMR (125 MHz, CD₃OD)

δC (ppm)	Assignment
210.2	C-14
172.4	C=O (OAc)
150.1	C-16
145.8	C-8
140.2	C-13
125.4	C-9
110.5	C-15
84.1	C-12
79.8	C-11
78.2	C-7
69.5	C-1
60.1	OMe
53.2	C-10
50.1	C-5
40.2	C-4
34.1	C-18
33.8	C-20
29.8	C-6
23.5	C-19
21.2	CH ₃ (OAc)
18.2	C-17
17.8	C-2
14.5	C-3

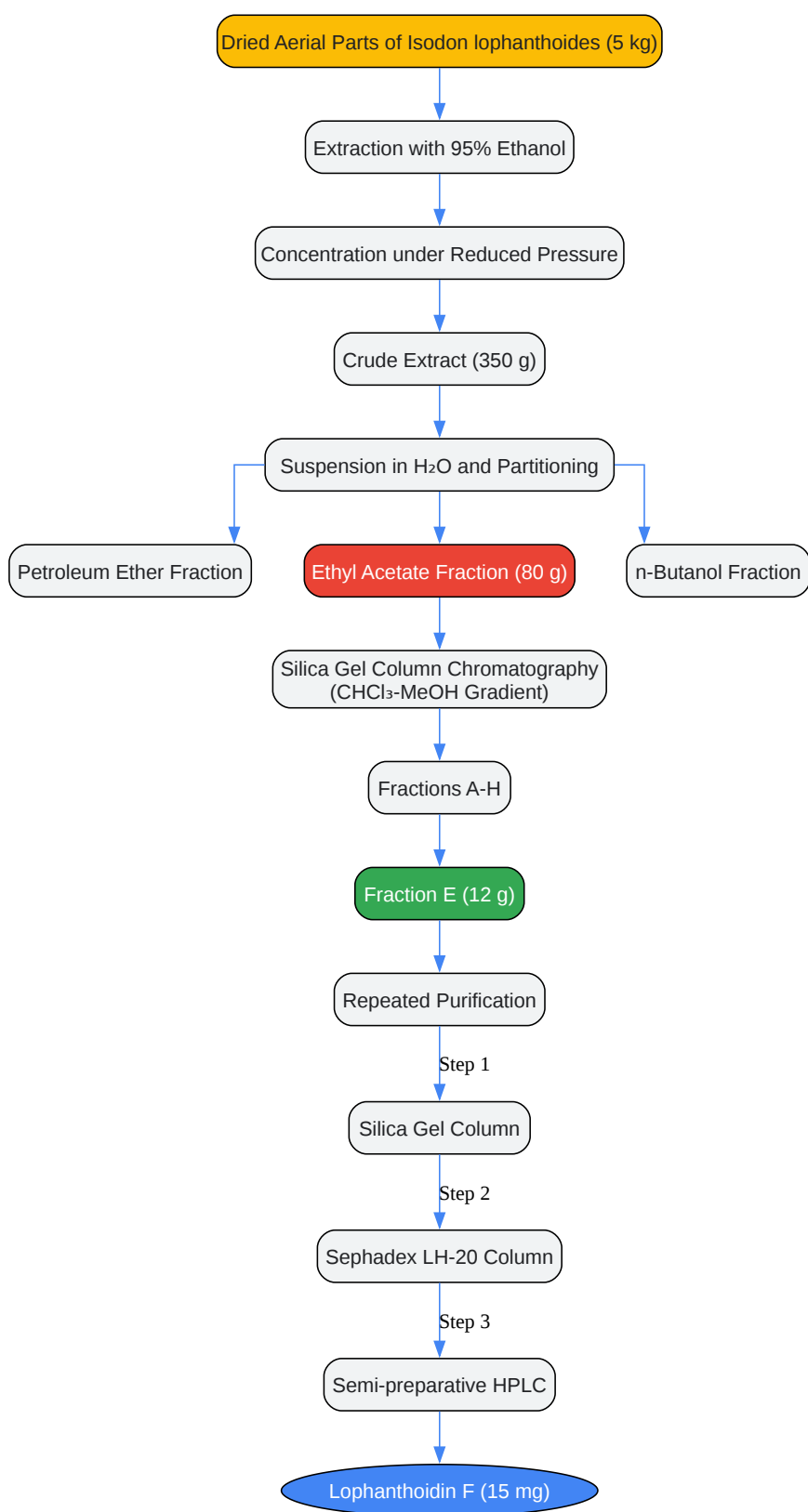
Experimental Protocols

The following section details the methodology for the isolation and purification of **Lophanthoidin F** from its natural source.

Isolation and Purification of Lophanthoidin F

The dried and powdered aerial parts of *Isodon lophanthoides* (5 kg) were extracted with 95% ethanol (3 x 50 L) at room temperature. The combined extracts were concentrated under reduced pressure to yield a crude extract (350 g). This extract was then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

The ethyl acetate fraction (80 g) was subjected to column chromatography over silica gel (200-300 mesh) and eluted with a gradient of chloroform-methanol (100:1 to 1:1, v/v) to afford eight fractions (Fr. A-H). Fraction E (12 g) was further purified by repeated column chromatography on silica gel, Sephadex LH-20 (eluted with chloroform-methanol, 1:1), and semi-preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a mobile phase of methanol-water (65:35, v/v) to yield **Lophanthoidin F** (15 mg).



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Isolation and Purification Workflow for **Lophanthoidin F**.

Stability of Lophanthoidin F

Currently, there is limited published data specifically detailing the stability of **Lophanthoidin F** under various conditions such as pH, temperature, and light exposure. However, based on the general stability of related diterpenoids from *Isodon* species, some inferences can be drawn.

Diterpenoids, particularly those with ester functionalities, can be susceptible to hydrolysis under acidic or basic conditions. The presence of multiple hydroxyl groups may also render the molecule sensitive to oxidation. For long-term storage, it is recommended that **Lophanthoidin F** be kept in a cool, dry, and dark environment, preferably under an inert atmosphere, to minimize degradation.

Further studies are required to systematically evaluate the stability of **Lophanthoidin F** and to identify its potential degradation products and pathways. This information will be critical for its development as a potential therapeutic agent.

Conclusion

This technical guide provides a consolidated overview of the currently available information on the chemical properties of **Lophanthoidin F**. The detailed spectroscopic data and isolation protocols serve as a valuable resource for researchers. While preliminary inferences on its stability can be made, dedicated stability studies are warranted to fully characterize this promising natural product for its potential applications in drug discovery and development.

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